molecular formula C14H10O B021771 anthracen-2-ol CAS No. 613-14-9

anthracen-2-ol

Cat. No.: B021771
CAS No.: 613-14-9
M. Wt: 194.23 g/mol
InChI Key: BQBWUVWMUXGILF-UHFFFAOYSA-N
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Description

2-Hydroxyanthracene, also known as 2-hydroxy-9,10-anthraquinone, is a naturally occurring organic compound. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Anthracen-2-ol, also known as 2-Hydroxyanthracene, primarily targets DNA within cells . It binds to the DNA, leading to a series of biochemical reactions .

Mode of Action

The interaction of 2-Hydroxyanthracene with DNA leads to the generation of reactive oxygen species (ROS) . These ROS cause DNA damage, which can trigger apoptosis, or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxyanthracene is the apoptotic pathway . The ROS generated by the compound’s interaction with DNA can cause damage to the DNA structure, triggering the intrinsic pathway of apoptosis . This leads to the activation of caspases, proteins that play a crucial role in dismantling the cell during apoptosis .

Pharmacokinetics

It is known that the compound is absorbed mainly in the intestines . It is widely distributed throughout the body, particularly in blood-flow rich organs and tissues . The metabolic pathways of 2-Hydroxyanthracene include hydrolysis, glycuronidation, and sulfation . The compound is excreted mainly through the kidney, rectum, and gallbladder .

Result of Action

The molecular effect of 2-Hydroxyanthracene’s action is DNA damage, caused by the ROS generated by the compound’s interaction with DNA . On a cellular level, this DNA damage triggers apoptosis, leading to the death of the cell . This can have a therapeutic effect in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 2-Hydroxyanthracene can be influenced by various environmental factors. For instance, the compound’s photocyclodimerization, a reaction that occurs upon exposure to light, is affected by the presence of certain substances, such as a chiral hydrogen-bonding template, cyclodextrin, and serum albumin . The ionization state of 2-Hydroxyanthracene can also affect its reactivity

Biochemical Analysis

Biochemical Properties

2-Hydroxyanthracene plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with peroxidase enzymes, which catalyze the oxidation of 2-Hydroxyanthracene in the presence of hydrogen peroxide . This reaction is significant in the context of bioremediation, where peroxidase-catalyzed oxidation helps in the degradation of aromatic pollutants.

Additionally, 2-Hydroxyanthracene has been shown to bind to DNA, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and trigger apoptosis in cells . This interaction is particularly relevant in the study of cancer biology, where the compound’s ability to induce cell death can be harnessed for therapeutic purposes.

Cellular Effects

2-Hydroxyanthracene exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to induce oxidative stress, leading to neuronal injury and cell death . This is accompanied by a reduction in the activities of enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial for neurotransmitter regulation . The compound also affects oxidative stress biomarkers, including catalase and glutathione-S-transferase, further contributing to cellular damage.

In addition to its neurotoxic effects, 2-Hydroxyanthracene influences cell signaling pathways and gene expression. For instance, its interaction with DNA can lead to the activation of apoptotic pathways, resulting in programmed cell death . This property is of particular interest in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.

Molecular Mechanism

The molecular mechanism of 2-Hydroxyanthracene’s action involves several key processes. One of the primary mechanisms is its ability to generate reactive oxygen species (ROS) upon binding to DNA . These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.

Furthermore, 2-Hydroxyanthracene can undergo photocyclodimerization, forming stereoisomeric cyclodimers in the presence of specific templates such as cyclodextrin and serum albumin

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyanthracene can vary over time. The compound’s stability and degradation are influenced by factors such as light and temperature. For instance, it has been observed that 2-Hydroxyanthracene can undergo dimerization when exposed to certain catalysts, leading to the formation of dimeric products . This reaction can affect the compound’s activity and function over time.

Long-term studies have shown that prolonged exposure to 2-Hydroxyanthracene can result in cumulative cellular damage, particularly in neuronal cells

Dosage Effects in Animal Models

The effects of 2-Hydroxyanthracene can vary significantly with different dosages in animal models. At lower doses, the compound may exhibit beneficial properties, such as its potential use in cancer therapy due to its ability to induce apoptosis . At higher doses, 2-Hydroxyanthracene can be toxic, leading to adverse effects such as oxidative stress and cellular damage .

Studies have shown that the compound’s toxicity is dose-dependent, with higher concentrations resulting in more pronounced effects on cellular function and viability . This underscores the importance of careful dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Hydroxyanthracene is involved in several metabolic pathways, including its oxidation by peroxidase enzymes . This reaction leads to the formation of various oxidation products, which can further participate in biochemical reactions. The compound’s metabolism also involves interactions with other enzymes and cofactors, influencing metabolic flux and metabolite levels.

In the context of environmental science, 2-Hydroxyanthracene’s degradation by microbial enzymes is of particular interest. Microorganisms capable of degrading polycyclic aromatic hydrocarbons can utilize 2-Hydroxyanthracene as a carbon source, leading to its breakdown and removal from contaminated environments .

Transport and Distribution

Within cells and tissues, 2-Hydroxyanthracene is transported and distributed through interactions with specific transporters and binding proteins. For instance, its binding to serum albumin can influence its distribution and localization within the body . The compound’s transport is also affected by its physicochemical properties, such as solubility and stability.

Studies have shown that 2-Hydroxyanthracene can accumulate in certain tissues, particularly those with high metabolic activity . This accumulation can impact the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of 2-Hydroxyanthracene is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in the nucleus, where it interacts with DNA and induces oxidative damage . This nuclear localization is significant in the context of its apoptotic effects and potential therapeutic applications.

Additionally, 2-Hydroxyanthracene’s interaction with specific binding proteins can direct it to other cellular compartments, such as the cytoplasm and mitochondria . These interactions can modulate the compound’s activity and function, further influencing its biochemical properties and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene can be synthesized through various methods. One common method involves the dimerization of 2-hydroxyanthracene using catalysts such as manganese iodide (MnI2). This reaction typically requires a 5 mol% catalyst and yields 2,2′-dihydroxy-1,1′-bianthracene in 74% yield .

Industrial Production Methods: Industrial production methods for 2-hydroxyanthracene are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar catalysts and reaction conditions.

Properties

IUPAC Name

anthracen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWUVWMUXGILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210192
Record name 2-Anthracenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-14-9
Record name 2-Hydroxyanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anthrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyanthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anthracenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ANTHROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A solution of 2 g of 2-methoxyanthracene and 25 ml methylene chloride were stirred and chilled at -70° C. (acetone/dry-ice bath) under a dry atmosphere. A solution of 60 ml of methylene chloride and 11 ml of 1N boron tribromide in methylene chloride was added slowly through a compensating addition funnel. The mixture was then allowed to warm slowly to ambient temperature under a dry atmosphere. After 24 hours, 20 ml of water were added and the mixture was extracted with ether (4×25 ml). A brown solid, 1.7 g (92%), decomp. ca. 200° C. (lit.** decomp. 200° C.) was obtained after ether evaporation and drying under vacuum for 16 hours. IR (KBr): 3540-3460, 3460-3100 (--OH), 1630, 1480, 1460, 1410, 1380, 1320, 1280-1270, 1200-1170, 950, 880, 800, 735 cm-1. 1H NMR (CD3COCD3 /TMS): δ8.3, 8.44, 8.8; 8.13-7.8; 7.15-7.52 (ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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